

Spectroscopic and Spectrometric Characterization of Maoecrystal V: A Technical Guide

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Compound of Interest		
Compound Name:	maoecrystal A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery.

Introduction

Maoecrystal V is a structurally unique natural product that has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic framework. Initial reports suggested potent and selective cytotoxic activity against HeLa cells, although subsequent studies with synthetically derived material have contested these findings. Regardless of its biological activity, the spectroscopic and spectrometric characterization of maoecrystal V remains a critical aspect of its study, providing the definitive fingerprint for its complex architecture.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for maoecrystal V.



Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Integration
7.16	dd	7.6, 7.6	1H
6.79-6.74	m	3H	
4.78	d	10.4	2H
4.53	d	7.2	1H
4.46	d	11.6	1H
4.27-4.25	m	1H	
4.24	d	7.2	1H
4.10	d	11.6	1H
3.96	dd	16.0, 6.4	1H
3.84-3.79	m	2H	
3.78	S	3H	_
3.76	S	3H	-
3.45	S	3H	_
3.26	dd	9.6, 9.6	1H
2.85	S	3H	
2.27	dddd	16.4, 16.4, 16.4, 6.8	1H
1.96	dddd	17.6, 6.0, 6.0, 6.0	1H
1.94-1.77	m	3H	
1.49-1.44	m	1H	_
1.46-1.31	m	2H	_
1.16	S	9Н	_
1.13	S	3H	_
1.10	s	3H	_



1.09	S	3H
0.52	S	3H

Note: The presented data is a compilation from various synthetic efforts and may represent data for racemic or enantiomerically pure forms of maoecrystal V or its synthetic precursors. The ¹H and ¹³C NMR data for the synthesized racemic maoecrystal V have been reported to be in full accord with those of the natural product.[1]

Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V (100 MHz, CDCl₃)



Chemical Shift (δ) ppm
178.1
159.1
159.0
154.6
143.8
143.0
141.6
139.4
128.6
128.5
121.7
121.4
115.4
114.8
112.3
110.8
110.7
96.8
94.9
80.5
73.4
66.5
62.0



56.3	
55.9	
55.2	
55.0	
54.8	
38.5	
36.9	
34.4	
34.3	
31.3	
30.1	
28.4	
27.1	
26.7	
25.1	
24.9	

Table 3: High-Resolution Mass Spectrometry (HRMS)

Data

lonization Mode	Calculated m/z	Found m/z	Molecular Formula	Adduct
FAB	343.1885	343.1868	C19H28O4	[M+Na]+
FAB	390.2406	390.2418	C23H34O5	[M] ⁺
FAB	346.2144	346.2158	C21H30O4	[M] ⁺



Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of NMR and MS data for maoecrystal V and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were typically recorded on 300, 400, or 500 MHz instruments.[2] For ¹H and ¹³C NMR spectra, deuterated chloroform (CDCl₃) was commonly used as the solvent. The residual solvent protons (for ¹H NMR) or the solvent carbons (for ¹³C NMR) served as internal standards.[2] ¹H NMR data are presented with the chemical shift in parts per million (ppm) downfield from tetramethylsilane (TMS). The data format includes multiplicity (s, singlet; d, doublet; t, triplet; q, quartet; m, multiplet), coupling constants (J) in Hertz, and integration.[2]

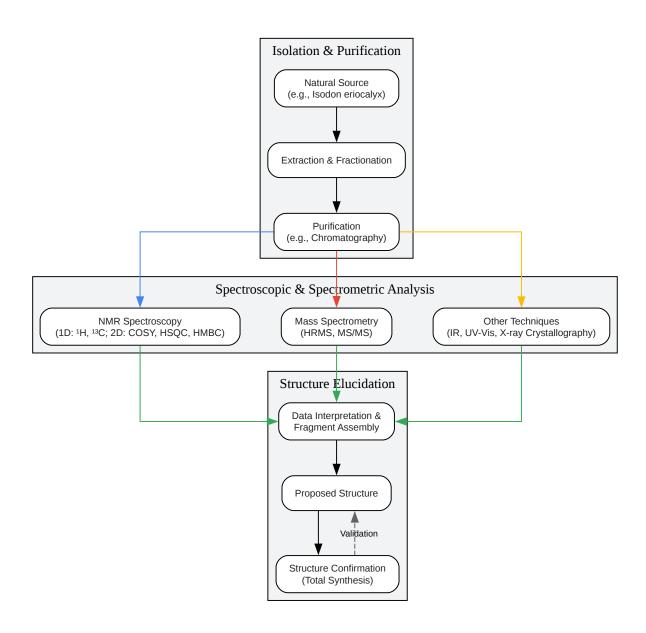
High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were often acquired using a Fast Atom Bombardment (FAB) ionization source.[2] The reported data includes the calculated exact mass for the specified molecular formula and adduct, as well as the experimentally found mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The structural elucidation of a complex natural product like maoecrystal V relies on a systematic workflow involving the acquisition and interpretation of various spectroscopic and spectrometric data. The following diagram illustrates this general process.





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Caption: Workflow for the structural elucidation of a natural product.



Conclusion

The spectroscopic and spectrometric data presented in this guide provide a foundational dataset for the identification and characterization of maoecrystal V. While the initial reports of its biological activity have been questioned, the complex and challenging structure of maoecrystal V continues to make it a significant target in the field of natural product synthesis. The detailed experimental protocols and the illustrated workflow for structural elucidation offer valuable insights for researchers working with this and other complex natural products.

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